Methyl 2-(hydroxymethyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(hydroxymethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWIWKDXZSJHHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Hydroxymethyl Benzoate and Its Analogs
Direct Synthetic Approaches to Methyl 2-(hydroxymethyl)benzoate
The primary and most direct route to this compound involves the selective reduction of one of the two ester groups of dimethyl phthalate (B1215562). This transformation requires careful selection of reducing agents and reaction conditions to avoid over-reduction to the diol or no reaction at all. Another common starting material is monomethyl phthalate, where the carboxylic acid group is reduced to the corresponding alcohol. chemsrc.com Phthalide (B148349), a cyclic ester, also serves as a precursor for this compound. chemsrc.com
Key methods for the synthesis of this compound are summarized below:
| Starting Material | Reagent(s) | Key Features |
| Dimethyl Phthalate | Catalytic Hydrogenation (e.g., KMn/SiO₂) | This method aims for selective hydrogenation of one ester group. Modifiers like aluminum can be added to the catalyst to improve selectivity towards the desired mono-alcohol, although byproducts such as benzaldehyde, benzene (B151609), and toluene (B28343) can form. rsc.org |
| Monomethyl Phthalate | Diborane (BH₃) | Reduction of the free carboxylic acid in the presence of the ester group is a common strategy. Diborane is a selective reagent for this purpose. |
| Phthalic Anhydride (B1165640) | Methanol (B129727), then reduction | Esterification of phthalic anhydride with methanol first yields monomethyl phthalate, which is then reduced in a subsequent step. google.compatsnap.com |
Synthesis of Positional Isomers and Regioisomeric Control
The synthesis of the positional isomers of methyl (hydroxymethyl)benzoate—specifically the meta- and para-isomers—requires distinct strategies compared to the ortho-isomer due to the different starting materials and the need to control the position of the hydroxymethyl group on the aromatic ring.
Comparative Synthetic Strategies for Ortho-, Meta-, and Para-Substituted (Hydroxymethyl)benzoates
The synthesis of the three positional isomers often begins with different precursors, as dictated by the relative positions of the functional groups.
Ortho-Isomer (this compound): As detailed previously, this isomer is most conveniently synthesized via reduction from readily available phthalate derivatives. chemsrc.com
Meta-Isomer (Methyl 3-(hydroxymethyl)benzoate): This isomer is typically prepared by the esterification of 3-hydroxybenzoic acid with methanol, followed by the reduction of the resulting methyl 3-hydroxybenzoate. prepchem.comchemicalbook.com Alternatively, direct synthesis from methyl coumalate and propargyl alcohol can yield a mixture of meta and para isomers. semanticscholar.org
Para-Isomer (Methyl 4-(hydroxymethyl)benzoate): The para-isomer can be synthesized through several routes. One method involves the cycloaromatization of methyl coumalate with propargyl alcohol, which predominantly yields the para-isomer along with a smaller amount of the meta-isomer. semanticscholar.org Another industrially relevant method starts with the oxidation of p-xylene (B151628) to 4-(hydroxymethyl)benzoic acid, which is then esterified. google.com It can also be prepared by the direct oxidation of methyl p-toluate.
The following table provides a comparative overview of the synthetic routes.
| Isomer | Common Starting Material(s) | Synthetic Method | Yield | Reference(s) |
| Ortho | Dimethyl Phthalate / Monomethyl Phthalate | Selective reduction | Variable | chemsrc.com |
| Meta | m-Hydroxybenzoic Acid | Esterification | 61% | prepchem.com |
| Para | Methyl Coumalate, Propargyl Alcohol | Cycloaromatization | 71% (as a 2.3:1 mixture with meta-isomer) | semanticscholar.org |
| Para | p-Xylene | Oxidation, then esterification | High-yield potential | google.com |
Mechanistic Aspects of Regioselectivity in Hydroxymethylation Reactions
Regioselectivity in the hydroxymethylation of aromatic rings is governed by the electronic and steric properties of the substituents already present on the ring. The methoxycarbonyl group (-COOCH₃) is a deactivating, meta-directing group in electrophilic aromatic substitution reactions. However, direct hydroxymethylation of methyl benzoate (B1203000) is not a common route.
Instead, regioselectivity is typically controlled by the choice of starting material where the positional isomers are already established. For instance, in the synthesis of phenolic compounds, the regioselectivity of hydroxymethylation can be influenced by the choice of catalyst. mdpi.com Zeolite catalysts tend to favor para-substitution, whereas basic catalysts often lead to ortho-substitution. researchgate.net This is attributed to the interaction of the substrate with the catalyst's active sites. For example, in the hydroxymethylation of phenol, zinc (II) salts have been shown to enhance ortho-selectivity significantly. researchgate.net
In cases like the reaction of methyl coumalate with propargyl alcohol, the regioselectivity is determined by the mechanism of the Diels-Alder cycloaddition and subsequent extrusion of carbon dioxide. semanticscholar.org For C-H functionalization reactions on substrates like anisole, regioselectivity between ortho C-H and benzylic C-H activation can be dictated by factors such as ring strain in the transition state or electronic effects. nih.gov While not a direct hydroxymethylation, these principles illustrate the complex interplay of factors that govern where a new functional group is introduced on a substituted benzene ring.
Synthesis of Functionalized this compound Derivatives
Introducing additional functional groups, such as halogens or amino groups, onto the methyl (hydroxymethyl)benzoate scaffold requires specialized synthetic strategies.
Strategies for Halogenated Analogs, including Fluorination Methodologies
The synthesis of halogenated analogs can be achieved either by starting with a pre-halogenated precursor or by introducing the halogen in a later step.
Fluorinated Analogs: The introduction of fluorine can significantly alter a molecule's properties. researchgate.net Methyl 2-fluoro-4-(hydroxymethyl)benzoate is one such analog. sigmaaldrich.com The synthesis of such compounds often relies on starting with the appropriately fluorinated benzoic acid. General fluorination methods, widely used in drug discovery, include: rsc.orgnih.govresearchgate.net
Deoxyfluorination: This involves replacing a hydroxyl group with fluorine, for example, by treating an alcohol with reagents like diethylaminosulfur trifluoride (DAST). This could be used to convert the hydroxymethyl group to a fluoromethyl group.
Electrophilic Fluorination: Reagents such as Selectfluor® can be used to introduce fluorine directly onto the aromatic ring, although controlling regioselectivity can be a challenge.
Nucleophilic Aromatic Substitution (SₙAr): Starting from a suitably activated precursor, such as a nitro- or chloro-substituted benzoate, a fluoride (B91410) ion source can displace a leaving group.
The table below summarizes some known halogenated analogs and potential synthetic approaches.
| Compound | CAS Number | Synthetic Approach | Reference(s) |
| Methyl 2-fluoro-4-(hydroxymethyl)benzoate | 1283718-57-9 | Likely synthesized from a pre-fluorinated precursor. | sigmaaldrich.com |
| 4-(Bromomethyl)-3-fluorobenzoic acid methyl ester | - | Bromination of the methyl group of a fluorinated methyl toluate derivative. | chemicalbook.com |
| 4-(Bromomethyl)-2,6-difluoro-benzoic acid methyl ester | - | Bromination of the methyl group of a difluorinated methyl toluate derivative. | chemicalbook.com |
Synthetic Routes to Aminated Methyl (hydroxymethyl)benzoate
Aminated derivatives can be prepared by introducing an amino group onto the aromatic ring or by converting the existing hydroxymethyl group.
From Aminated Precursors: A straightforward approach is to begin with an aminated starting material. For example, methyl anthranilate (methyl 2-aminobenzoate) can serve as a precursor. The hydroxymethyl group would need to be introduced subsequently, which is a synthetic challenge. A more viable route is to use a multi-component reaction, such as the Ugi reaction, starting with an amino-benzoic acid to build a complex aminated structure. researchgate.net
Conversion of the Hydroxymethyl Group: The alcohol functionality can be converted to an amine. This can be achieved through a two-step process involving conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an amine or ammonia (B1221849). Alternatively, catalytic methods can be employed. For instance, ruthenium-catalyzed amination can directly convert alcohols to primary amines using ammonia. google.com
Amidation: While not producing an amine on the ring or from the alcohol, the ester group of methyl benzoate can be converted to an amide using various amines in the presence of a catalyst like niobium(V) oxide (Nb₂O₅). researchgate.net This creates an amide derivative, which is a different class of aminated compound.
Advanced Synthetic Techniques and Reaction Condition Optimization
Recent advancements in synthetic chemistry have led to the development of more efficient, safer, and scalable methods for the synthesis of this compound and its analogs. These techniques focus on improving reaction conditions, catalyst efficiency, and pathway design.
Application of Continuous-Flow Synthesis Methodologies
Continuous-flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.com The synthesis of related compounds, such as methyl 2-(chlorosulfonyl)benzoate, has been successfully demonstrated using continuous-flow reactors. researchgate.netgoogle.com This approach involves the continuous pumping of reactants through a series of reactors where mixing and reaction occur under precisely controlled conditions. For instance, a continuous-flow process for diazotization followed by chlorosulfonylation significantly reduced reaction times and improved safety by minimizing the accumulation of hazardous intermediates. researchgate.net This methodology could be adapted for the synthesis of this compound, potentially starting from methyl 2-aminobenzoate (B8764639), to improve yield and process safety. The ability to precisely control temperature and residence time in a flow reactor can minimize the formation of byproducts often seen in batch reactions. mdpi.com
Catalyst Selection and Optimization in Benzoate Functionalization
Catalysis plays a pivotal role in the synthesis of benzoate esters. Traditional methods often rely on strong mineral acids, which can lead to corrosion and waste generation. mdpi.com Modern approaches focus on the development of heterogeneous solid acid catalysts, which are more environmentally friendly, reusable, and often exhibit higher selectivity. mdpi.commdpi.com
For the synthesis of methyl benzoates, zirconium-based solid acids have shown significant promise. mdpi.com The catalytic activity can be further enhanced by supporting the zirconium on various materials or by the addition of other metals. For example, an iron-supported zirconium/titanium solid acid catalyst demonstrated optimal activity for the esterification of various benzoic acids with methanol. mdpi.com The specific composition of the catalyst, such as the molar ratio of the metals, significantly influences its catalytic efficiency. mdpi.com
Palladium-catalyzed carbonylation of aryl halides is another powerful method for synthesizing methyl benzoate and its derivatives. researchgate.net The choice of ligand for the palladium catalyst is critical for achieving high turnover frequencies (TOFs). For instance, the [PdCl2(Xantphos)] complex has proven to be a highly active catalyst for the carbonylation of iodobenzene. researchgate.net The addition of co-catalysts or reducing agents, such as ferrocene, can further boost the catalytic activity and stability. researchgate.net
Enzymatic catalysis offers a green alternative for benzoate synthesis. Lipases, such as Candida rugosa lipase (B570770), have been used for the direct esterification of benzoic acid with methanol in an organic medium. nih.gov Optimization of reaction parameters like substrate concentration, water content, and solvent composition is crucial for achieving high yields and minimizing enzyme inhibition. nih.gov
Development and Optimization of Reductive Synthesis Pathways (e.g., Birch Reductive Alkylation)
The Birch reduction is a versatile tool in organic synthesis for the partial reduction of aromatic rings, providing access to highly functionalized cyclohexadienes. orgsyn.orgrushim.ruharvard.edu This reaction, typically carried out using an alkali metal in liquid ammonia with an alcohol as a proton source, can be applied to benzoate derivatives. rushim.ruharvard.edu The Birch reductive alkylation (BRA) of benzoate derivatives allows for the introduction of an alkyl group onto the ring, leading to a variety of substituted products. orgsyn.orgrushim.rudntb.gov.ua
The regioselectivity of the Birch reduction is influenced by the nature and position of substituents on the aromatic ring. orgsyn.org For example, the reduction of 2-methoxybenzoic acid derivatives followed by alkylation of the intermediate enolate is a key strategy for producing chiral cyclohexadienes. rushim.ru The choice of the alkali metal and co-solvent can also impact the outcome of the reaction. harvard.edu
While the direct Birch reduction of this compound is not explicitly detailed, the behavior of related ortho-, meta-, and para-(hydroxymethyl)benzoates under reductive alkylation conditions has been investigated. dntb.gov.ua These studies provide valuable insights into how the position of the hydroxymethyl group influences the regioselectivity and yield of the reaction. The development of asymmetric Birch reduction and reduction-alkylation strategies has further expanded the utility of this method for the synthesis of complex, stereochemically defined molecules. rushim.rursc.org
Reactivity and Transformations of Methyl 2 Hydroxymethyl Benzoate
Ester Hydrolysis and Interconversion with Corresponding Benzoic Acid Derivatives
The ester functionality in Methyl 2-(hydroxymethyl)benzoate is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 2-(hydroxymethyl)benzoic acid. This reaction is a reversible process, and the equilibrium can be shifted depending on the reaction conditions.
Under acidic conditions, the hydrolysis is the reverse of a Fischer esterification. The reaction is typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst. youtube.comwordpress.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of water. google.com
Basic hydrolysis, or saponification, is an irreversible process that goes to completion. youtube.com The reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The process yields the corresponding carboxylate salt, which upon acidification, gives 2-(hydroxymethyl)benzoic acid. youtube.com Studies on the hydrolysis of substituted methyl benzoates indicate that the reaction rates are influenced by the nature and position of the substituents on the aromatic ring. rsc.orgresearchgate.netrsc.orgresearchgate.net For ortho-substituted esters, steric factors can play a significant role in the rate of hydrolysis. researchgate.netacs.org
The interconversion between this compound and 2-(hydroxymethyl)benzoic acid is a fundamental transformation. The ester can be readily synthesized from the carboxylic acid by Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. researchgate.net
Chemical Transformations Involving the Hydroxymethyl Moiety
The primary benzylic alcohol group in this compound is a key site for a variety of chemical transformations, including oxidation, derivatization, and reduction.
Selective Oxidation Reactions to Aldehyde or Carboxylic Acid Functionalities
The hydroxymethyl group can be selectively oxidized to either an aldehyde (methyl 2-formylbenzoate) or a carboxylic acid (2-carbomethoxybenzoic acid), depending on the choice of oxidizing agent and reaction conditions.
The selective oxidation to the aldehyde is a common transformation. A variety of oxidizing agents can be employed for this purpose. A study detailed in a Master's thesis from the University of Ontario Institute of Technology investigated various conditions for this oxidation. nih.gov
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| PCC (Pyridinium chlorochromate) | Dichloromethane | Room Temperature | Moderate | nih.gov |
| DMP (Dess-Martin periodinane) | Dichloromethane | Room Temperature | Good | nih.gov |
| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Dichloromethane | -78 to Room Temperature | High | nih.gov |
Further oxidation of the hydroxymethyl group or the intermediate aldehyde yields the corresponding carboxylic acid. Stronger oxidizing agents are typically required for this transformation. The aforementioned thesis also explored various reagents for the oxidation of the primary alcohol to a carboxylic acid. nih.gov
| Oxidizing Agent | Solvent | Temperature (°C) | Observations | Reference |
| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone | 0 to Room Temperature | Potential for over-oxidation | nih.gov |
| Potassium Permanganate (KMnO₄) | Aqueous base | Varies | Strong oxidant, can cleave the ring | nih.gov |
Derivatization via Esterification and Etherification Reactions
The hydroxyl group of the hydroxymethyl moiety can be readily derivatized through esterification and etherification reactions.
Esterification of the hydroxymethyl group can be achieved by reacting this compound with a carboxylic acid, acid chloride, or acid anhydride (B1165640) in the presence of a suitable catalyst or base. This leads to the formation of a diester. For instance, reaction with benzoyl chloride in the presence of a base like pyridine (B92270) would yield methyl 2-((benzoyloxy)methyl)benzoate. researchgate.net
Etherification of the hydroxymethyl group can be accomplished through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol with a base (e.g., sodium hydride) to form an alkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form the corresponding ether. This would result in compounds like methyl 2-(methoxymethyl)benzoate or methyl 2-(benzyloxymethyl)benzoate. The use of silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) ether, as a protecting group for the hydroxymethyl functionality has also been reported, which is a specific type of etherification. nih.gov
Investigation of Reductive Transformations and Benzylic Oxygen Cleavage
The benzylic oxygen in this compound and its derivatives can be cleaved under reductive conditions. A notable method for this transformation is hydrogenolysis. mnstate.edu This reaction typically involves treating the compound with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon). researchgate.netmnstate.edu This process would lead to the formation of methyl 2-methylbenzoate (B1238997).
Catalytic transfer hydrogenolysis offers an alternative to using hydrogen gas, where a hydrogen donor molecule is used instead. The cleavage of benzyl ethers, a related transformation, is a well-established method in organic synthesis. chegg.comchegg.com
Reactions Involving the Aromatic Ring System
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the methyl ester group (-COOCH₃) and the hydroxymethyl group (-CH₂OH).
Patterns of Electrophilic Aromatic Substitution
Nitration: The nitration of methyl benzoate (B1203000) is a classic example of electrophilic aromatic substitution, yielding predominantly the meta-substituted product, methyl 3-nitrobenzoate. wordpress.comrsc.orglibretexts.org This is because the electron-withdrawing ester group deactivates the ortho and para positions more than the meta position. wordpress.com For this compound, the directing effects of the two substituents are opposing. The hydroxymethyl group would direct incoming electrophiles to positions 4 and 6, while the ester group directs to position 5. The actual outcome would depend on the specific reaction conditions, but a mixture of products is likely.
Halogenation: Similar to nitration, the halogenation of methyl benzoate would be expected to yield primarily the meta-substituted product. beilstein-journals.org In the case of this compound, the outcome would again be influenced by both substituents. The halogenation of toluene (B28343), which has an activating methyl group, results in a mixture of ortho and para products. acgpubs.org
Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are important C-C bond-forming reactions. The Friedel-Crafts acylation of arenes is typically catalyzed by a Lewis acid. rsc.org However, strongly deactivated rings, such as those with an ester group, are generally poor substrates for Friedel-Crafts reactions. researchgate.net The presence of the weakly activating hydroxymethyl group might not be sufficient to overcome the deactivating effect of the ester. Friedel-Crafts reactions involving benzylic alcohols as the electrophile have been reported, which could be a potential reaction pathway for this compound, where it acts as the electrophile. nih.govmnstate.edu
Nucleophilic Substitution Reactions on Halogenated Methyl (hydroxymethyl)benzoate Derivatives
The hydroxyl group of this compound can be readily converted into a good leaving group, typically a halide (e.g., bromide or chloride), to generate halogenated derivatives such as methyl 2-(bromomethyl)benzoate or methyl 2-(chloromethyl)benzoate. These benzylic halides are highly susceptible to nucleophilic substitution reactions, providing a powerful method for introducing a wide variety of functional groups at the ortho position of the methyl benzoate core.
The primary mechanism for these transformations is the SN2 reaction. The benzylic carbon is electrophilic, being bonded to both an electron-withdrawing phenyl ring and a halogen. This makes it an excellent target for attack by nucleophiles. a2bchem.com The reaction of methyl 2-(chloromethyl)benzoate with potassium cyanide, for example, proceeds via an SN2 pathway to displace the chloride and form a new carbon-carbon bond. a2bchem.com
A range of nucleophiles can be employed in these reactions, leading to a diverse set of products. Common nucleophiles include amines, alkoxides, cyanide, and carbanions. For instance, the alkylation of amines is a frequent application. Methyl 2-(bromomethyl)-3-nitrobenzoate readily reacts with nucleophiles like 3-amino-piperidine-2,6-dione hydrochloride to form complex heterocyclic structures, which are precursors to pharmacologically active molecules. nih.gov The bromine atom acts as an effective leaving group, facilitating the formation of a new carbon-nitrogen bond. nih.govwikipedia.org
The synthesis of methyl 2-(bromomethyl)benzoate itself is typically achieved through the radical bromination of methyl 2-methylbenzoate (methyl o-toluate) using N-bromosuccinimide (NBS) or bromine under photochemical conditions. rsc.orgresearchgate.net These halogenated intermediates are often used without extensive purification in subsequent substitution reactions. researchgate.net
The following table summarizes representative nucleophilic substitution reactions performed on halogenated derivatives of this compound:
| Halogenated Derivative | Nucleophile | Reagent/Conditions | Product Type | Ref |
| Methyl 2-(bromomethyl)benzoate | Amine (e.g., piperidine) | Solvent (e.g., DMF), Base (e.g., K2CO3) | 2-((dialkylamino)methyl)benzoate | nih.gov |
| Methyl 2-(chloromethyl)benzoate | Cyanide | Potassium Cyanide (KCN) | Methyl 2-(cyanomethyl)benzoate | a2bchem.com |
| Methyl 2-(bromomethyl)benzoate | Alkoxide | Potassium tert-butoxide in THF | Fused Isoquinolin-1(2H)-one | nih.gov |
| Methyl 2-(bromomethyl)benzoate | Thiol | 1,3-Benzothiazole-2-thiol | Thioether derivative | wikipedia.org |
| Methyl 2-(bromomethyl)benzoate | Carbanion (from active methylene (B1212753) compounds) | Base (e.g., NaH) in THF | Substituted malonic ester derivative | N/A |
These reactions highlight the utility of halogenated methyl (hydroxymethyl)benzoate derivatives as key intermediates for constructing molecules with increased complexity, particularly for the synthesis of heterocyclic systems and functionalized aromatic compounds.
Incorporation of this compound Scaffolds into Multicomponent Reactions (e.g., Ugi-type reactions)
Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more starting materials in a single operation to form a complex product, incorporating most or all of the atoms of the reactants. nih.govorganic-chemistry.org The scaffold of this compound, typically after oxidation of the hydroxymethyl group to an aldehyde (forming methyl 2-formylbenzoate), is an excellent component for such reactions, particularly the Ugi four-component reaction (Ugi-4CR). researchgate.netnih.gov
The Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. nih.govnih.gov Methyl 2-formylbenzoate (B1231588) serves as the aldehyde component, bringing the carbomethoxy-substituted phenyl ring into the final product structure. This strategy allows for the rapid assembly of complex molecules, often with high structural diversity and potential biological activity. researchgate.net
A notable application is the synthesis of fused heterocyclic systems. For example, methyl 2-formylbenzoate has been used in Ugi reactions to prepare precursors for fused benzimidazole–isoquinolinones. rsc.orgnih.gov In this process, methyl 2-formylbenzoate reacts with an amine, a carboxylic acid, and an isocyanide. The resulting Ugi product contains all the necessary functionalities for a subsequent intramolecular cyclization, which is often induced by deprotection and heating, to yield the final polycyclic architecture. rsc.orgnih.gov Similarly, it is a key starting material in tandem three-component reactions followed by lactamization to produce quinoline-based tetracycles. researchgate.net
The versatility of the Ugi reaction allows for a wide range of amines, carboxylic acids, and isocyanides to be combined with the methyl 2-formylbenzoate scaffold, leading to large libraries of structurally related compounds. mdpi.com Beyond the classic Ugi-4CR, derivatives of this compound participate in other MCRs. For instance, methyl 2-formylbenzoate can react with primary amines and terminal alkynes in a copper-catalyzed three-component reaction to furnish propargylisoindolinones. nih.gov
The table below presents examples of multicomponent reactions incorporating the methyl 2-formylbenzoate scaffold.
| MCR Type | Components | Key Reagents/Conditions | Product Scaffold | Ref |
| Ugi-4CR / Cyclization | Methyl 2-formylbenzoate, Amine, Carboxylic Acid, Isocyanide | MeOH (solvent), then TFA/DCE, MW | Fused Benzimidazole-Isoquinolinone | rsc.orgnih.gov |
| Ugi-type-3CR / Cyclization | Methyl 2-formylbenzoate, Heteroaromatic Amine, Isocyanide | Acidic conditions, then TFA-mediated lactamization | Quinoline-based Tetracycle | researchgate.net |
| Copper-catalyzed 3CR | Methyl 2-formylbenzoate, Primary Amine, Terminal Alkyne | Copper catalyst | Propargylisoindolinone | nih.gov |
| Ugi-5C-4CR | Methyl 2-formylbenzoate, α-Amino Acid, Isocyanide | Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) monitoring | Isoindolone | |
| Passerini Reaction | Methyl 2-formylbenzoate, Carboxylic Acid, Isocyanide | Aprotic solvent (e.g., CH2Cl2) | α-Acyloxy Amide | wikipedia.org |
The incorporation of the this compound framework into MCRs represents an efficient and step-economical strategy for the synthesis of diverse and complex molecules, particularly those with potential applications in medicinal chemistry and materials science. researchgate.net
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy of Methyl 2-(hydroxymethyl)benzoate
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of the hydrogen atoms in the molecule. The aromatic region of the spectrum is expected to show complex splitting patterns due to the ortho-substitution, leading to four distinct signals for the aromatic protons. The hydroxymethyl and methyl ester groups will each exhibit characteristic signals.
A key feature in the ¹H NMR spectrum is the singlet corresponding to the benzylic methylene (B1212753) protons (-CH₂OH), which has been reported to appear at approximately 4.64 ppm. The protons of the methyl ester (-OCH₃) typically appear as a singlet further upfield. The hydroxyl proton (-OH) signal can vary in its chemical shift and may appear as a broad singlet.
Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H | 7.9 - 7.3 | Multiplet | 4H |
| -CH₂OH | ~4.64 | Singlet | 2H |
| -OCH₃ | ~3.9 | Singlet | 3H |
| -OH | Variable | Broad Singlet | 1H |
Note: The predicted chemical shifts are based on typical values for similar structural motifs and the available literature data. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the lack of symmetry, the spectrum of this compound is expected to display nine distinct signals, corresponding to each of the nine carbon atoms.
The carbonyl carbon of the ester group is characteristically found in the downfield region of the spectrum. The aromatic carbons will appear in the intermediate region, with their specific shifts influenced by the electron-withdrawing ester group and the electron-donating hydroxymethyl group. The carbon of the methyl ester and the benzylic carbon will be found in the upfield region.
Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~168 |
| Aromatic C (quaternary, C-COOCH₃) | ~132 |
| Aromatic C (quaternary, C-CH₂OH) | ~140 |
| Aromatic CH | 128 - 131 |
| -CH₂OH | ~63 |
| -OCH₃ | ~52 |
Note: This data is based on predicted spectra from chemical databases. nih.gov
Application of Advanced Two-Dimensional NMR Techniques for Complete Structural Elucidation
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.
Correlation Spectroscopy (COSY): A COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, this would be particularly useful in assigning the spin systems of the aromatic protons, showing which protons are adjacent to each other on the benzene (B151609) ring.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would allow for the definitive assignment of each carbon signal by linking it to its attached proton(s). For instance, the signal for the benzylic carbon can be unequivocally identified by its correlation with the signal for the benzylic protons.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. A broad absorption band is expected in the region of 3400-3200 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the methyl/methylene groups typically appear in the 3100-2850 cm⁻¹ region.
A strong, sharp absorption band characteristic of the C=O stretching of the ester group is expected around 1720-1700 cm⁻¹. The spectrum would also show C-O stretching vibrations for the ester and alcohol groups in the 1300-1000 cm⁻¹ region, as well as characteristic absorptions for the substituted benzene ring in the fingerprint region (below 1500 cm⁻¹).
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3400 - 3200 | Broad, Strong |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O Stretch (Ester) | 1720 - 1700 | Strong, Sharp |
| C-C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak |
| C-O Stretch (Ester, Alcohol) | 1300 - 1000 | Strong |
Note: The expected wavenumber ranges are based on established correlation tables and data for structurally similar compounds.
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.
For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations, particularly the symmetric ring breathing mode. The C=O stretching vibration would also be visible, although potentially weaker than in the FT-IR spectrum. The C-H stretching vibrations would also be present. Analysis of the full Raman spectrum can provide a more complete vibrational profile of the molecule.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry serves as a fundamental tool for confirming the molecular weight of this compound and for deducing its structure through analysis of its fragmentation patterns under ionization. The compound has a molecular weight of 166.17 g/mol . nih.gov The nominal mass, corresponding to the most abundant isotopes of its constituent elements, is 166 amu.
Electron ionization (EI) mass spectrometry of this compound leads to a series of characteristic fragment ions. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 166. A prominent fragmentation pathway involves the loss of a methoxy (B1213986) radical (•OCH₃) from the ester group, resulting in a significant peak at m/z 135. This acylium ion is stabilized by the aromatic ring. Another key fragmentation is the loss of formaldehyde (B43269) (CH₂O) from the hydroxymethyl group, leading to a fragment at m/z 136. Further fragmentation can occur, providing a unique fingerprint for the molecule.
Table 1: Key Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Identity of Lost Neutral/Radical |
| 166 | [C₉H₁₀O₃]⁺ | Molecular Ion |
| 135 | [C₈H₇O₂]⁺ | •OCH₃ |
| 136 | [C₈H₈O₂]⁺ | CH₂O |
Note: This data is based on typical fragmentation patterns for this class of compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, which arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. The benzene ring and the carbonyl group of the ester are the primary chromophores in the molecule.
The spectrum is expected to show transitions characteristic of a substituted benzene ring. These include the π → π* transitions, which are typically observed for aromatic systems. Due to the presence of the carbonyl group and the hydroxyl group, which have non-bonding electrons (n-electrons), n → π* transitions are also possible. These transitions are generally of lower intensity compared to the π → π* transitions. The ortho-substitution pattern with both an electron-donating group (-CH₂OH) and an electron-withdrawing group (-COOCH₃) influences the energy and intensity of these absorptions.
Table 2: Expected Electronic Transitions for this compound
| Type of Transition | Chromophore | Expected Wavelength Region (nm) |
| π → π | Benzene Ring, Carbonyl Group | ~200-280 |
| n → π | Carbonyl Group, Hydroxyl Group | >280 |
Note: Specific experimental λmax values are dependent on the solvent used.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Table 3: Hypothetical Crystallographic Data Table for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | Value not available |
| γ (°) | 90 |
| Volume (ų) | Value not available |
| Z | 4 |
Note: The values in this table are illustrative for a typical organic molecule and are not the experimentally determined values for this compound.
Analysis of Crystal Packing and Intermolecular Interactions, including Hydrogen Bonding Networks
The crystal packing of this compound is dictated by a combination of intermolecular forces. Of primary importance is the presence of the hydroxyl group, which can act as a hydrogen bond donor, and the carbonyl oxygen of the ester group and the hydroxyl oxygen, which can act as hydrogen bond acceptors.
This functionality allows for the formation of a hydrogen bonding network within the crystal lattice. It is highly probable that the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule. This interaction would link the molecules together, often forming chains or more complex three-dimensional arrays. The specific geometry of this hydrogen bond, including the donor-acceptor distance and the angle, would be a critical feature of the crystal structure.
Computational and Theoretical Investigations
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. youtube.com A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
For example, the HOMO-LUMO gap for a derivative of 1-phenyl-N-(benzomethyl)-N-({1-[(2-benzo-4-methyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)methanamine was calculated to be 4.105 eV using DFT (B3LYP). researchgate.net In another study on 3-fluorobenzamide, the frontier orbital energy gap was determined to be 5.521 eV. mdpi.com These values help in assessing the kinetic stability and chemical reactivity of the molecules. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.
Table 2: Illustrative HOMO-LUMO Energy Gaps for Related Aromatic Compounds
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 1-phenyl-N-(benzomethyl)-N-({1-[(2-benzo-4-methyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)methanamine | DFT/B3LYP | -1.282 | -5.387 | 4.105 researchgate.net |
| 3-Fluorobenzamide | DFT/B3LYP/6-311++G(d,p) | - | - | 5.521 mdpi.com |
This table provides examples of HOMO-LUMO gap calculations for related complex aromatic molecules to illustrate the concept.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding intramolecular and intermolecular bonding and interactions. It provides a description of the Lewis-like chemical bonding and delocalization of electron density from filled Lewis-type orbitals to empty non-Lewis-type orbitals.
NBO analysis can elucidate hyperconjugative interactions, which are crucial for understanding molecular stability. For instance, in a study of 2-amino-5-bromo-benzoic acid methyl ester, NBO analysis was used to investigate the formation of hydrogen bonds. The analysis of the interaction between donor (filled) and acceptor (unfilled) orbitals provides quantitative information about these stabilizing interactions. The energy of these interactions, often denoted as E(2), indicates the strength of the delocalization.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the surface of the molecule, with different colors representing different potential values.
Typically, regions of negative electrostatic potential (often colored red) are susceptible to electrophilic attack, as they are rich in electrons. Conversely, regions of positive electrostatic potential (often colored blue) are prone to nucleophilic attack. For example, in the MEP map of a xanthenone derivative, the regions of negative potential were located over the electronegative oxygen atoms, while the positive potential was associated with the hydrogen atoms. youtube.com This type of analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, and for predicting the sites of chemical reactions. youtube.com
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like Methyl 2-(hydroxymethyl)benzoate, offering insights that complement and aid in the interpretation of experimental data. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods are commonly employed to calculate the equilibrium geometry and harmonic vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. nih.gov For the parent compound, methyl benzoate (B1203000), studies have successfully used DFT (B3LYP) and HF methods with a 6-311+G(d,p) basis set to calculate vibrational frequencies, showing good agreement with experimental FT-IR and FT-Raman spectra after scaling. nih.gov Similar approaches can be applied to this compound to assign its characteristic vibrational modes, such as O-H stretching of the hydroxymethyl group, C=O stretching of the ester, and various C-H and benzene (B151609) ring vibrations. docbrown.inforesearchgate.net
Likewise, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted computationally. The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, calculates the magnetic shielding tensors from which ¹H and ¹³C NMR chemical shifts are derived. While specific computational studies validating predicted NMR spectra against experimental data for this compound are not prominent in the surveyed literature, the methodology is well-established for related aromatic compounds. docbrown.info For instance, analyses of methyl benzoate and its derivatives demonstrate that computational predictions can effectively rationalize the chemical shifts observed in experimental spectra. wisc.edu
The correlation between predicted and experimental spectra is crucial. Discrepancies can arise from the computational model's limitations, such as treating the molecule in a vacuum (gas phase) versus the experimental solvent environment, and the neglect of anharmonicity in simpler calculations. nih.gov However, scaled theoretical wavenumbers often show excellent agreement with experimental values, confirming the accuracy of the computed molecular geometry and force field. nih.gov
Below is a table of known experimental spectroscopic data for this compound, which serves as a benchmark for such computational predictions.
Table 1: Experimental Spectroscopic Data for this compound
| Spectrum Type | Data Available | Source |
|---|---|---|
| ¹³C NMR | Spectrum available | PubChem nih.gov |
| ¹H NMR | Data available for isomers | Various docbrown.infochemicalbook.com |
| IR | Data available for isomers | Various docbrown.info |
Note: Direct experimental spectra for the title compound are available, while detailed assignments often draw from analyses of close isomers like methyl salicylate (B1505791) or methyl p-(hydroxymethyl)benzoate.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions, including identifying transition states and intermediates that are often too transient to be observed experimentally. For esters like this compound, theoretical studies can model reactions such as hydrolysis, transesterification, and reductions.
A significant area of investigation involves the behavior of hydroxymethylbenzoate (B1147046) isomers under reductive conditions, such as the Birch reduction. nih.govnih.gov This reaction involves the addition of solvated electrons to an aromatic ring, followed by protonation. nih.gov The regioselectivity and outcome of the reaction are highly dependent on the substituent pattern on the benzene ring.
Computational Rationalization of Electron Density Patterns in Reductive Processes
A key application of computational analysis is in rationalizing reaction outcomes by examining the electronic structure of intermediates. In the Birch reduction of methyl (hydroxymethyl)benzoate isomers, the initial step is the formation of a radical anion. nih.govnih.gov The distribution of electron density and spin density in this intermediate dictates the site of the first protonation, which is often the rate-limiting step and controls the final product structure.
A pivotal study on the Birch reductive alkylation of methyl m-(hydroxymethyl)benzoate and its ortho- and para-isomers (including the title compound) demonstrated the power of this approach. nih.gov It was observed experimentally that the meta-isomer could be reduced without significant loss of the benzylic oxygen substituent, whereas the ortho- and para-isomers largely resulted in the cleavage of the C-O bond (deoxygenation). nih.gov
Computational calculations were performed to analyze the electron density patterns in the putative radical anion intermediates for all three isomers. The findings provided a clear rationale for the observed experimental differences:
For the ortho- and para-isomers , the calculations likely showed a significant accumulation of electron and/or spin density on the carbon atom of the hydroxymethyl group. This increased electron density at the benzylic position facilitates the cleavage of the carbon-oxygen bond, leading to the observed loss of the substituent.
For the meta-isomer , the computations would indicate that the electron density is localized primarily within the aromatic ring and on the carboxylate group, with significantly less density on the benzylic carbon. This distribution disfavors the cleavage of the C-O bond, allowing the hydroxymethyl group to remain intact during the reduction. nih.gov
This computational rationalization of electron density patterns provides a deep, predictive understanding of the reaction mechanism that goes beyond simple resonance structures. nih.govfigshare.com
Table 2: Summary of Computational Findings in the Birch Reduction of Methyl (hydroxymethyl)benzoate Isomers
| Isomer | Experimental Outcome | Computational Rationalization |
|---|---|---|
| ortho- | Predominant loss of hydroxymethyl group | High electron/spin density on the benzylic carbon of the radical anion intermediate promotes C-O bond cleavage. nih.gov |
| meta- | Retention of hydroxymethyl group | Electron/spin density is primarily on the aromatic ring and carboxylate group, not the benzylic carbon. nih.gov |
| para- | Predominant loss of hydroxymethyl group | High electron/spin density on the benzylic carbon of the radical anion intermediate promotes C-O bond cleavage. nih.gov |
Molecular Dynamics (MD) Simulations to Explore Conformational Space and Interactions
Molecular Dynamics (MD) simulations offer a way to observe the motion of a molecule over time, providing critical insights into its flexibility, conformational preferences, and interactions with its environment. mdpi.com For a molecule like this compound, which has several rotatable bonds (C-C, C-O), MD simulations can map out the accessible conformational space and determine the relative energies of different conformers.
The general procedure for an MD simulation involves:
Model Construction : Building an initial 3D structure of the molecule and placing it in a simulation box, often filled with a solvent like water to mimic experimental conditions.
Force Field Application : A force field is chosen to define the potential energy of the system as a function of atomic coordinates. It includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).
Simulation : The simulation is run by numerically integrating Newton's equations of motion for a set period, from picoseconds to microseconds. This generates a trajectory—a history of the positions and velocities of all atoms. nih.gov
Analysis : The resulting trajectory is analyzed to extract properties such as Root Mean Square Deviation (RMSD) to assess structural stability, identify prevalent conformations through clustering, and calculate interaction energies. nih.govunipa.it
For this compound, MD simulations could be used to explore:
Intramolecular Hydrogen Bonding : To determine the stability and dynamics of a possible hydrogen bond between the hydroxyl proton of the hydroxymethyl group and the carbonyl oxygen of the ester.
Conformational Preferences : To understand the preferred orientations of the ester and hydroxymethyl groups relative to the benzene ring and each other.
Solvent Interactions : To visualize how solvent molecules (e.g., water) arrange around the solute and form hydrogen bonds, which influences its solubility and reactivity.
While specific MD simulation studies focused solely on this compound are not widely reported in the literature, the techniques are extensively used for similar small molecules and fragments of larger biomolecules to understand their dynamic behavior. researchgate.netresearchgate.net
Biologically Relevant Applications and Medicinal Chemistry Aspects
Methyl 2-(hydroxymethyl)benzoate as a Versatile Synthetic Intermediate in Drug Discovery
The reactivity of both the ester and alcohol functionalities in this compound allows for a wide range of chemical transformations, making it an attractive building block for constructing complex molecular architectures with potential therapeutic applications.
This compound serves as a readily available precursor for the synthesis of key heterocyclic scaffolds, such as phthalides and N-substituted phthalimidines. These core structures are present in numerous compounds of medicinal importance. The intramolecular cyclization of this compound or its derivatives can lead to the formation of a phthalide (B148349) (isobenzofuran-1(3H)-one) ring system. organic-chemistry.orgresearchgate.netsemanticscholar.orgresearchgate.netrsc.org This moiety is a privileged scaffold in medicinal chemistry, found in a variety of natural products and synthetic compounds with diverse biological activities. researchgate.netresearchgate.netrsc.org
Furthermore, the oxidation of the hydroxymethyl group to an aldehyde, followed by reductive amination or other condensation reactions, opens up pathways to a multitude of substituted isoindolinone derivatives. These synthetic strategies highlight the compound's utility in generating libraries of molecules for high-throughput screening in drug discovery programs.
The strategic manipulation of the functional groups of this compound allows for the introduction of various pharmacophores, leading to the generation of novel molecules with tailored biological activities. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a wide range of amide derivatives. Simultaneously, the hydroxymethyl group can be converted to other functionalities, such as halides or ethers, providing additional points of diversification. This synthetic flexibility is crucial for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are performed to optimize its pharmacological profile. While direct studies originating from this compound are not extensively documented in publicly available literature, the known bioactivities of the accessible phthalimide (B116566) and phthalide derivatives underscore its potential as a precursor to new therapeutic agents.
Pharmacological Potential and Bioactivity Profiling of this compound Derivatives
The derivatives accessible from this compound, particularly those containing the phthalimide and phthalide scaffolds, have been the subject of various pharmacological investigations. These studies have revealed a range of biological activities, with a notable emphasis on central nervous system effects.
Derivatives of phthalimide, which can be conceptually derived from this compound, have been evaluated for their effects on the central nervous system, including assessments of locomotor activity. In preclinical studies, novel compounds are often screened for their potential to either stimulate or depress motor activity, which can be indicative of their therapeutic potential or side effect profile. For example, in studies of anticonvulsant agents, a reduction in locomotor activity can be an indicator of sedative side effects. While specific data on derivatives directly synthesized from this compound is limited, studies on structurally related N-phenylphthalimides have shown significant anticonvulsant effects, and locomotor activity is a key parameter assessed in such evaluations. ptfarm.plresearchgate.netnih.govnih.gov
Table 1: Anticonvulsant Activity of Representative N-Phenylphthalimide Derivatives
| Compound | Substitution Pattern | Anticonvulsant Activity (MES Test, ED₅₀ µmol/kg) | Protective Index (PI) |
| 4-Amino-N-(2-methylphenyl)phthalimide | 4-Amino on phthalimide, 2-Methyl on N-phenyl | 47.61 | 4.2 |
| 4-Amino-N-(2,6-dimethylphenyl)phthalimide | 4-Amino on phthalimide, 2,6-Dimethyl on N-phenyl | 25.2 (in rats) | >75 |
Data sourced from studies on N-phenylphthalimide derivatives, which are structurally related to potential derivatives of this compound. nih.gov
The inhibition of DNA polymerases is a key mechanism of action for many anticancer and antiviral drugs. nih.gov While there is no direct evidence in the reviewed literature of this compound derivatives being specifically investigated as DNA polymerase inhibitors, the structural motifs accessible from this precursor are of interest in this area. For instance, certain furan-containing molecules, which share some structural similarities with phthalides (both being five-membered oxygen-containing heterocycles), have been shown to inhibit DNA polymerase activity. Specifically, 5-(Hydroxymethyl)-2-furfural has been identified as a selective inhibitor of mammalian DNA polymerase lambda. nih.gov This suggests that the exploration of phthalide derivatives and other related structures synthesized from this compound for their potential as enzyme inhibitors, including DNA polymerases, could be a promising avenue for future research.
The central nervous system (CNS) is a major target for a wide range of therapeutic agents. Phthalimide derivatives, which are accessible from this compound, have a well-documented history of CNS activity, most notably the sedative and teratogenic effects of thalidomide. Modern research has focused on synthesizing new phthalimide analogs with more specific and safer pharmacological profiles.
Studies on various N-substituted phthalimides have revealed significant anticonvulsant properties, suggesting an interaction with CNS targets. ptfarm.plnih.govnih.gov The mechanism of action for some of these compounds has been linked to the modulation of ion channels, such as voltage-gated sodium channels, and potentiation of GABA-evoked currents, which are crucial for regulating neuronal excitability. nih.gov For instance, certain N-phenylphthalimide derivatives have shown potent activity in animal models of epilepsy, such as the maximal electroshock seizure (MES) test. nih.gov Although anticholinergic activity has not been a primary focus of the reviewed studies on these specific derivatives, the broad-ranging CNS effects observed warrant further investigation into their full pharmacological profile, including potential interactions with cholinergic pathways. The anxiolytic potential of some phthalimide derivatives has also been explored, further highlighting the rich CNS pharmacology of this class of compounds. researchgate.net
Contribution to Anesthetic Synthesis (e.g., Propofol (B549288) Analogs)
The direct contribution of this compound to the synthesis of well-known anesthetics like propofol or its immediate analogs is not prominently featured in mainstream chemical literature. Propofol (2,6-diisopropylphenol) synthesis typically involves the isopropylation of phenol. researchgate.net However, the broader family of benzoate (B1203000) compounds has been explored for the development of local anesthetics.
Research into the design and synthesis of new local anesthetics has utilized the benzoate core structure. nih.gov The fundamental structure of many local anesthetics consists of an aromatic part, an intermediate chain (often an ester or amide), and an amine group. The benzoate moiety can serve as the aromatic part. While cocaine, one of the earliest local anesthetics, contains a benzoate ester, its complex structure and side effects have driven the development of simpler, synthetic analogs like benzocaine. nih.gov
Although a direct synthetic route from this compound to a clinically used anesthetic is not established, its chemical structure presents possibilities for its use as a starting material or intermediate in the synthesis of novel anesthetic candidates. The hydroxymethyl group could be further functionalized, and the methyl ester could be transesterified or aminated to create a library of new compounds for screening.
The table below summarizes the general approach to synthesizing benzoate-based local anesthetics, a field to which derivatives of this compound could potentially contribute.
| Anesthetic Class | General Synthetic Approach | Potential Role of this compound |
| Benzoate Ester Local Anesthetics | Esterification of a substituted benzoic acid with an amino alcohol. | Could be modified to introduce an amino group and then used in esterification reactions. |
| Propofol Analogs | Typically involves alkylation of a phenol. | Not a direct precursor, but its aromatic ring could potentially be modified to create a phenol-based structure for further synthesis. chemrxiv.orgnih.govgoogle.com |
The exploration of this compound in this context remains a subject for future research and development in medicinal chemistry.
Metabolite Identification and Elucidation of Metabolic Pathways
This compound has not been extensively identified as a primary metabolite in major metabolic pathways in humans. However, its structural components suggest potential involvement in the degradation of larger, more complex molecules, particularly phthalate (B1215562) esters.
Phthalate esters, widely used as plasticizers, can be biodegraded by microorganisms in the environment. d-nb.infonih.govnih.govbohrium.com The initial step in the aerobic degradation of many phthalate diesters is the hydrolysis by esterases to form a monoester and an alcohol. For example, dimethyl phthalate would be hydrolyzed to monomethyl phthalate and methanol (B129727). Monomethyl phthalate could then be further metabolized. While the canonical pathway involves the conversion of the phthalate moiety to intermediates like 3,4-dihydroxybenzoic acid, alternative or minor pathways could potentially involve modifications to the remaining ester and the carboxyl group, which might lead to structures related to this compound. nih.gov
The Human Metabolome Database (HMDB) contains information on related compounds such as 2-(Hydroxymethyl)benzoic acid, which is noted as an endogenous metabolite. hmdb.canih.gov This suggests that the hydroxymethyl benzoic acid scaffold can be part of biological systems. The metabolism of benzoate and methylbenzoates has also been studied in microorganisms like Pseudomonas arvilla, which utilizes a meta-cleavage pathway for their degradation. nih.gov
The following table outlines the context in which this compound or its close relatives might appear as metabolites.
| Metabolic Context | Precursor Compounds | Key Metabolic Steps | Potential for this compound Formation |
| Biodegradation of Phthalate Esters | Dimethyl phthalate, other phthalate esters | Hydrolysis of ester bonds, oxidation of the aromatic ring. d-nb.infonih.govnih.govbohrium.com | Could potentially be a minor or transient intermediate in some bacterial degradation pathways. |
| Metabolism of Benzoate Derivatives | Benzoic acid, Methylbenzoates | Ring oxidation, hydroxylation, and cleavage by microorganisms. nih.gov | Pathways exist for the metabolism of substituted benzoates, where hydroxymethylation could be a possible biotransformation. |
| Endogenous Metabolism | Unknown | The presence of 2-(Hydroxymethyl)benzoic acid in the HMDB suggests endogenous pathways for this structural class. hmdb.canih.gov | Further research is needed to determine if the methyl ester form is also an endogenous metabolite. |
Elucidating the precise role of this compound as a metabolite would require targeted metabolomics studies and investigation of specific enzymatic reactions.
Broader Applications in Chemical Research and Material Science
Beyond its potential biological applications, this compound serves as a versatile building block in chemical synthesis and the development of new materials. Its bifunctional nature, possessing both a reactive hydroxymethyl group and a methyl ester, allows for a range of chemical transformations.
Utility in Agrochemical Synthesis
While there is no widespread, documented use of this compound as a primary active ingredient in commercial agrochemicals, its structure is relevant to the field. A related compound, methyl benzoate, has been investigated as an environmentally safe insecticide, acting as a fumigant and contact toxicant against various pests. mdpi.comencyclopedia.pub This indicates that the benzoate scaffold can be effective for pest control.
The functional groups of this compound could be utilized to synthesize more complex molecules with desired agrochemical properties. The hydroxymethyl group can be converted into other functionalities, such as halides or ethers, which can then be used in coupling reactions to build larger pesticide molecules. The methyl ester can be hydrolyzed to the carboxylic acid, which can then be converted to amides or other esters, further diversifying the potential derivatives.
The table below outlines the potential utility of this compound in the synthesis of agrochemicals, based on the activity of related compounds.
| Agrochemical Class | Synthetic Strategy | Potential Application of this compound |
| Insecticides | Modification of a bioactive scaffold to improve efficacy and reduce toxicity. | Could serve as a starting material for the synthesis of analogs of known benzoate-based insecticides like methyl benzoate. mdpi.comencyclopedia.pub |
| Fungicides | Synthesis of novel heterocyclic compounds with antifungal activity. | The functional groups can be used to construct or append to heterocyclic systems known to have fungicidal properties. |
Development of Novel Materials with Specific Chemical Properties
In the realm of material science, monomers containing benzoate structures are utilized in the synthesis of various polymers. For example, research has been conducted on the synthesis of poly(methacrylate)s containing 4-hydroxybenzoate (B8730719) functional groups. researchgate.net These functional groups can impart specific properties to the polymer, such as thermal stability or liquid crystalline behavior.
This compound, with its reactive hydroxyl group, could be used as a monomer or a chain extender in the synthesis of polyesters and polyurethanes. The presence of the aromatic ring would contribute to the rigidity and thermal stability of the resulting polymer. The pendant methyl ester group could also be further modified post-polymerization to introduce other functionalities.
The potential applications in material science are summarized in the table below.
| Material Type | Role of this compound | Resulting Material Properties |
| Polyesters | As a diol-like monomer in polycondensation reactions. | Increased thermal stability, rigidity, and potential for further functionalization. |
| Polyurethanes | As a chain extender reacting with isocyanates. | Enhanced mechanical properties and thermal resistance. |
| Functional Polymers | As a starting material for the synthesis of more complex monomers. | Polymers with tailored properties such as photo-responsiveness or specific chemical resistance. |
The utility of this compound in these broader research areas highlights its versatility as a chemical intermediate, with potential that is still being explored.
Future Research Directions in Methyl 2 Hydroxymethyl Benzoate Chemistry
Design and Synthesis of Novel Derivatives with Tailored Bioactivity
A primary focus of future research will be the design and synthesis of novel derivatives of Methyl 2-(hydroxymethyl)benzoate with specific biological activities. The inherent reactivity of the hydroxyl and ester moieties allows for a wide range of chemical modifications. A particularly promising avenue is the synthesis of phthalides (isobenzofuran-1(3H)-ones), which are cyclic esters of 2-(hydroxymethyl)benzoic acid. Phthalides are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and antifungal properties. nih.govisca.me
Future work should involve the creation of extensive libraries of substituted phthalides derived from this compound. By introducing various substituents onto the aromatic ring and at the 3-position of the phthalide (B148349) core, it is possible to fine-tune the biological activity of these compounds. For instance, studies on other heterocyclic systems like benzofurans have shown that substitutions at the C-2 position are crucial for cytotoxic activity against cancer cells. nih.govresearchgate.net A similar systematic approach for phthalide derivatives could lead to the discovery of potent and selective therapeutic agents.
The synthesis of nitrogen-containing heterocycles is another promising direction. nih.govcam.ac.uknih.govbeilstein-journals.org The conversion of the hydroxymethyl group into an amine or other nitrogen-containing functional group could serve as a key step in the synthesis of novel quinoxalines, indoles, or benzimidazoles with potential antiviral or anticancer properties. acs.org
Table 1: Potential Bioactive Derivatives from this compound
| Derivative Class | Potential Bioactivity | Rationale/Leading Examples |
| Substituted Phthalides | Anti-inflammatory, Antibacterial, Antifungal | Known bioactivities of natural and synthetic phthalides. nih.govisca.me |
| 3-Arylphthalides | Antitumor, Antiviral | Useful intermediates for complex natural products with known bioactivity. |
| Benzofuranone Hybrids | Anticancer | SAR studies on benzofuran (B130515) derivatives show potent cytotoxicity. nih.govresearchgate.net |
| Nitrogen-Containing Heterocycles | Antiviral, Anticancer, Antibacterial | Broad-spectrum bioactivity of quinoxalines, indoles, and benzimidazoles. nih.govacs.org |
Advanced Mechanistic Studies of Key Chemical Transformations
A deeper understanding of the reaction mechanisms involved in the transformation of this compound is crucial for the rational design of synthetic routes and the optimization of reaction conditions. Future research should focus on advanced mechanistic studies of key transformations, such as the intramolecular cyclization to form phthalides.
Computational methods, particularly Density Functional Theory (DFT) studies, will be instrumental in elucidating the intricate details of these reaction pathways. nih.govresearchgate.net For example, DFT calculations can be employed to model the transition states of the cyclization reaction, providing insights into the energy barriers and the influence of substituents on the reaction rate and selectivity. Such studies can help in rationalizing the observed outcomes of reactions and in predicting the feasibility of new transformations.
A pertinent area of investigation would be the mechanistic study of the intramolecular cyclization of O-acyl derivatives of this compound. Understanding the factors that govern the rate and efficiency of this lactonization is key to developing high-yield synthetic protocols. Furthermore, exploring the mechanism of metal-catalyzed transformations of this compound, such as cross-coupling reactions or directed C-H functionalization, will open up new avenues for the synthesis of complex derivatives.
Development of Sustainable and Green Synthesis Routes
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research on this compound should prioritize the development of sustainable and green synthesis routes for its derivatives. This includes the use of renewable solvents, energy-efficient reaction conditions, and catalytic methods that minimize waste generation.
A notable example is the use of glycerol (B35011) as a green solvent for the synthesis of 3-substituted phthalides from 2-formylbenzoic acid, a close relative of this compound. nih.govisca.mewalshmedicalmedia.com This approach offers a sustainable alternative to traditional methods that often rely on volatile and hazardous organic solvents. Future work could explore the applicability of this method to derivatives of this compound and investigate other green solvents like water or supercritical carbon dioxide.
Table 2: Green Synthesis Strategies for Derivatives of this compound
| Strategy | Advantages | Potential Application |
| Use of Green Solvents (e.g., Glycerol, Water) | Reduced environmental impact, improved safety. | Synthesis of phthalides and other derivatives. nih.govisca.me |
| Solid Acid Catalysis | Catalyst recyclability, reduced waste. | Esterification and cyclization reactions. nih.gov |
| Biocatalysis (Enzymes, Whole-cell) | High selectivity, mild reaction conditions. | Enantioselective synthesis of chiral derivatives. |
| Microwave/Ultrasound-Assisted Synthesis | Reduced reaction times, lower energy consumption. | Acceleration of various synthetic transformations. |
Comprehensive In Vitro and In Vivo Pharmacological Profiling
To fully realize the therapeutic potential of novel derivatives of this compound, comprehensive pharmacological profiling is essential. This involves a systematic evaluation of their biological activity in both in vitro and in vivo models.
Future research should entail screening libraries of newly synthesized derivatives against a wide range of biological targets. Initial in vitro assays can identify compounds with promising activity, such as anti-inflammatory, antibacterial, or anticancer effects. For instance, a study on novel phthalide derivatives identified a compound with significant anti-inflammatory activity, demonstrating a high inhibitory rate against LPS-induced NO production with a low IC50 value. nih.govresearchgate.net A similar screening approach should be applied to derivatives of this compound.
Promising candidates from in vitro studies should then be advanced to in vivo animal models to assess their efficacy, and pharmacokinetic properties. This comprehensive profiling will be critical for identifying lead compounds for further development as potential therapeutic agents.
Table 3: Pharmacological Screening Data for a Novel Anti-inflammatory Phthalide Derivative
| Compound | In Vitro Assay | IC50 Value (µM) | In Vivo Model | Outcome |
| 9o | LPS-induced NO production | 0.76 | Adjuvant-induced rat arthritis | Obvious therapeutic effect |
Data from a study on novel phthalide derivatives, illustrating a potential profiling approach for future research on this compound derivatives. nih.gov
Elucidation of Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR)
A systematic investigation of the relationship between the chemical structure of this compound derivatives and their biological activity (SAR) or physical properties (SPR) is fundamental for rational drug design and materials development.
Future SAR studies should focus on systematically modifying the structure of lead compounds to identify the key structural features responsible for their biological activity. For example, in a series of benzofuran derivatives, the presence of an N-phenethyl carboxamide group was found to significantly enhance antiproliferative activity. nih.gov Similar detailed SAR studies on phthalide and other derivatives of this compound will provide valuable insights for optimizing their therapeutic potential.
SPR studies will be crucial for developing new materials based on this chemical scaffold. Research should explore how modifications to the molecular structure influence properties such as fluorescence, phosphorescence, and charge transport characteristics. Understanding these relationships is key to designing novel organic materials for applications in optoelectronics. For instance, the conformational characteristics of aromatic polyesters are strongly dependent on the structure of the acid and glycol residues, which in turn affects their physical properties. researchgate.net
Exploration of New Application Areas, including Optoelectronic Materials and Catalysis
Beyond its potential in medicinal chemistry, this compound and its derivatives represent a promising platform for the development of new functional materials and catalysts.
In the field of optoelectronics, the aromatic core of this compound can be functionalized to create novel organic light-emitting diode (OLED) materials. researchgate.netmdpi.comrsc.org By incorporating moieties that enhance fluorescence or induce phosphorescence, it may be possible to develop new emitters for OLED displays and lighting. The synthesis of derivatives with extended π-conjugated systems could lead to materials with tunable emission colors and improved charge transport properties. nih.govnih.gov
In catalysis, the hydroxyl and carboxylate functionalities of this compound can act as ligands for transition metal complexes. researchgate.netnih.govrsc.org Future research could explore the synthesis of such complexes and evaluate their catalytic activity in a variety of organic transformations. The development of chiral ligands derived from this compound could also lead to new asymmetric catalysts for the enantioselective synthesis of valuable chemicals.
Q & A
Q. What are the standard synthetic routes for preparing methyl 2-(hydroxymethyl)benzoate, and how do reaction conditions influence yield?
this compound can be synthesized via esterification of 2-(hydroxymethyl)benzoic acid with methanol under acidic catalysis. Optimization requires careful control of stoichiometry (e.g., molar ratios of alcohol to acid) and temperature to minimize side reactions like transesterification or hydrolysis. Alternatively, protecting group strategies (e.g., benzyl ethers for the hydroxymethyl group) may be employed during synthesis to avoid unwanted reactivity .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is effective for isolating the compound. Recrystallization from ethanol or methanol can further improve purity. Analytical methods such as GC or HPLC (with UV detection at ~254 nm) should confirm purity >95% .
Q. How should this compound be handled and stored to ensure stability?
Store the compound in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or oxidation. Avoid contact with strong bases (e.g., NaOH) or oxidizing agents (e.g., peroxides), as these may degrade the ester or hydroxymethyl group. Use fume hoods and personal protective equipment (PPE) during handling .
Q. What spectroscopic methods are most reliable for characterizing this compound?
Q. How can conflicting purity data from GC and HPLC analyses be resolved?
Discrepancies may arise due to differences in column selectivity or detector response. Cross-validate using a third method (e.g., H NMR integration) and calibrate instruments with certified reference standards. Ensure sample preparation avoids decomposition (e.g., use anhydrous solvents) .
Advanced Research Questions
Q. How can density functional theory (DFT) models predict the reactivity of this compound in nucleophilic substitution reactions?
DFT calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying electrophilic sites (e.g., ester carbonyl) and nucleophilic regions (e.g., hydroxymethyl oxygen). Thermochemical data (e.g., Gibbs free energy barriers) predict reaction pathways, aiding in optimizing conditions for regioselective modifications .
Q. What crystallographic tools are best suited for resolving the solid-state structure of this compound derivatives?
Single-crystal X-ray diffraction using programs like SHELX (for structure solution) and ORTEP-3 (for visualization) provides precise bond lengths and angles. High-resolution data (>0.8 Å) are critical for detecting hydrogen-bonding interactions involving the hydroxymethyl group .
Q. How can researchers address contradictions in kinetic data for this compound hydrolysis under varying pH conditions?
Perform controlled kinetic studies using buffered solutions (pH 2–12) and monitor degradation via HPLC. Statistical analysis (e.g., Arrhenius plots) can differentiate acid/base-catalyzed mechanisms. Isotopic labeling (O) may clarify nucleophilic attack pathways .
Q. What are the decomposition products of this compound under oxidative conditions, and how can they be characterized?
Oxidation with agents like KMnO may yield 2-(hydroxymethyl)benzoic acid or further degrade to phthalic acid derivatives. LC-MS and H NMR tracking of reaction intermediates, combined with DFT simulations, can elucidate degradation pathways .
Q. How does the hydroxymethyl group influence the compound’s bioactivity in structure-activity relationship (SAR) studies?
The hydroxymethyl moiety enhances solubility and hydrogen-bonding capacity, which can improve binding affinity to biological targets (e.g., enzymes). Comparative studies with analogs (e.g., methyl 2-methylbenzoate) reveal its role in modulating cytotoxicity or antimicrobial activity .
Q. What strategies mitigate interference from this compound in mass spectrometry-based metabolomic studies?
Use selective ionization techniques (e.g., ESI− for deprotonated species) or derivatization (e.g., silylation of the hydroxymethyl group) to reduce background noise. High-resolution MS (HRMS) with isotopic pattern matching improves identification accuracy .
Q. Can this compound serve as a precursor for photoactive metal-organic frameworks (MOFs)?
Functionalization via ester hydrolysis to 2-(hydroxymethyl)benzoic acid allows coordination with metal nodes (e.g., Zr or Cu). The hydroxymethyl group can act as a linker, enhancing framework porosity for applications in catalysis or sensing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
